Edrophonium

Acetylcholinesterase Kinetics Enzyme Inhibition In Vitro Assay

Edrophonium is the gold-standard ultra-short-acting AChE inhibitor for the Tensilon test, with onset in 30–60 seconds and a 5–15 minute duration. Unlike neostigmine/pyridostigmine, its rapid association/dissociation kinetics prevent recurarization and uniquely suit controlled neuromuscular blockade reversal studies. It also serves as a distinct nAChR pharmacological probe, exhibiting voltage-dependent channel block (IC50 41.1–82.1 μM). Select Edrophonium for diagnostic, acute reversal pharmacology, and receptor desensitization research where fast on/off kinetics are essential.

Molecular Formula C10H16NO+
Molecular Weight 166.24 g/mol
CAS No. 312-48-1
Cat. No. B1671111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdrophonium
CAS312-48-1
SynonymsBromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon
Molecular FormulaC10H16NO+
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C1=CC(=CC=C1)O
InChIInChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1
InChIKeyVWLHWLSRQJQWRG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityAppreciable as liquid hydrochloride salt
4.86e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Edrophonium (CAS 312-48-1): Rapid-Onset, Short-Acting Acetylcholinesterase Inhibitor for Myasthenia Gravis Diagnosis and Neuromuscular Blockade Reversal


Edrophonium (CAS 312-48-1), a quaternary ammonium ion, is a rapid-onset, short-acting reversible acetylcholinesterase (AChE) inhibitor [1]. It functions by competitively inhibiting AChE at the neuromuscular junction, thereby increasing the concentration and duration of acetylcholine action, enhancing muscle contraction [2]. Its primary clinical use is as a diagnostic agent in the Tensilon test for myasthenia gravis and for the reversal of neuromuscular blockade, with a characteristic ultra-short half-life of 2–5 minutes following intravenous administration [1] .

Why Edrophonium (312-48-1) Cannot Be Generically Substituted with Neostigmine or Pyridostigmine


While edrophonium, neostigmine, and pyridostigmine all function as reversible cholinesterase inhibitors, their distinct kinetic, pharmacological, and safety profiles preclude simple interchangeability [1]. Edrophonium exhibits a significantly more rapid association with and dissociation from acetylcholinesterase compared to neostigmine and pyridostigmine [1]. This leads to its unique ultra-short duration of action (5-15 minutes), contrasting sharply with the longer-acting analogs, which is critical for diagnostic procedures and managing acute care scenarios [2]. Furthermore, direct quantitative differences in AChE inhibitory potency, reversal of neuromuscular blockade, and cardiac safety margins, as detailed below, demonstrate that selecting the appropriate agent is essential for achieving specific scientific and clinical outcomes [1] [3].

Quantitative Differentiation of Edrophonium (312-48-1): Comparative Evidence vs. Neostigmine and Pyridostigmine


Edrophonium vs. Neostigmine: Faster Association/Dissociation Kinetics with Acetylcholinesterase

Edrophonium exhibits significantly faster binding and dissociation kinetics with bovine erythrocyte acetylcholinesterase compared to neostigmine and pyridostigmine. Edrophonium achieved maximum inhibition in the absence of substrate much more rapidly than neostigmine or pyridostigmine, and its inhibition was reversed by substrate addition too quickly to measure with standard manometric techniques, unlike the slower reversal observed for neostigmine and pyridostigmine [1].

Acetylcholinesterase Kinetics Enzyme Inhibition In Vitro Assay

Edrophonium vs. Neostigmine and Pyridostigmine: AChE Inhibitory Potency (Ki) and Selectivity

Edrophonium is a fast-acting, reversible, and competitive inhibitor of acetylcholinesterase (AChE) with Ki values of 0.2, 0.2, and 0.4 μM in human red blood cells, purified calf forebrain, and octopus brain, respectively, and has no effect on butyrylcholinesterase (BChE) activity . In contrast, neostigmine and ambenonium exhibit significantly higher potency (lower Ki) against bovine erythrocyte AChE [1]. The Ki values for edrophonium, pyridostigmine, neostigmine, and ambenonium are 2019 nM, 276 nM, 26 nM, and 3.7 nM, respectively [1].

Acetylcholinesterase Enzyme Inhibition Selectivity Profile

Edrophonium vs. Neostigmine and Pyridostigmine: Differential In Vivo Potency in Reversing Neuromuscular Blockade (Human Clinical Study)

In a clinical study on 120 patients, the potency of edrophonium, neostigmine, and pyridostigmine in reversing neuromuscular blockade was quantified. The ED50 (dose required for 50% recovery of first twitch height) after pancuronium block was 0.013 mg/kg for neostigmine, 0.085 mg/kg for pyridostigmine, and 0.17 mg/kg for edrophonium [1]. Furthermore, the train-of-four dose-response curve for edrophonium was significantly flatter than for the other two agents, indicating a greater ability to antagonize fade at lower doses [1].

Neuromuscular Blockade Reversal Clinical Pharmacology Anesthesiology

Edrophonium vs. Neostigmine and Pyridostigmine: Comparative Effects on Cardiac Safety (Muscarinic Side Effects)

A toxicodynamic analysis in rats compared the cardiac effects of four cholinesterase inhibitors. Rapid decrease of heart rate was observed after edrophonium and ambenonium administration, but this was followed by rapid recovery to the basal level within 1 minute [1]. In contrast, the bradycardia induced by pyridostigmine and neostigmine was more prolonged. The study concluded that, clinically, edrophonium and ambenonium are safer drugs than pyridostigmine and neostigmine, at least as regards muscarinic side-effects, including bradycardia [1].

Cardiovascular Safety Muscarinic Side Effects In Vivo Toxicology

Key Scientific and Industrial Application Scenarios for Edrophonium (312-48-1)


Diagnosis of Myasthenia Gravis (The Tensilon Test)

Edrophonium is the gold standard diagnostic agent for myasthenia gravis via the Tensilon test. Its unique rapid onset (30-60 seconds) and ultra-short duration of action (5-15 minutes) [1] allow clinicians to observe a brief, transient improvement in muscle strength, confirming the diagnosis without exposing the patient to prolonged cholinergic side effects [2]. This clinical utility is directly enabled by its fast AChE association/dissociation kinetics [3] and lower potency relative to other inhibitors [4].

Reversal of Shallow Neuromuscular Blockade in Anesthesiology Research

Based on comparative in vivo evidence, edrophonium is preferable to neostigmine for reversing shallow (train-of-four ratio ≥0.9) neuromuscular block. An experimental study in dogs showed no cases of recurarization with edrophonium, whereas neostigmine caused a paradoxical decrease in the train-of-four ratio in some subjects [1]. This, combined with its rapid onset and offset [2], makes it the agent of choice for controlled experimental models of neuromuscular function and for studying acute reversal pharmacology.

Investigational Tool for Nicotinic Acetylcholine Receptor (nAChR) Desensitization and Channel Block

Edrophonium serves as a valuable pharmacological tool for investigating the nicotinic acetylcholine receptor (nAChR). Unlike other AChE inhibitors, edrophonium has been shown to directly interact with the nAChR, causing voltage-dependent channel block (IC50 of 41.1 to 82.1 μM at hyperpolarized potentials) and enhancing receptor desensitization at clinically relevant concentrations [1]. This makes it a critical reagent for researchers studying nAChR function, receptor desensitization mechanisms, and the non-cholinergic effects of anticholinesterase agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edrophonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.